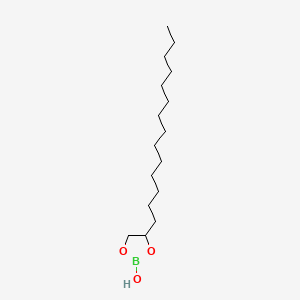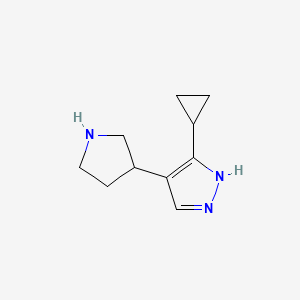
2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane is a heterocyclic organic compound with the molecular formula C16H33BO3 and a molecular weight of 284.24 g/mol It is characterized by a dioxaborolane ring structure with a tetradecyl chain and a hydroxyl group attached to the boron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a diol. One common method is the condensation of tetradecylboronic acid with ethylene glycol under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as toluene to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a boronic acid derivative.
Reduction: The compound can be reduced to form a boronate ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Boronate esters.
Substitution: Substituted dioxaborolane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its hydroxyl and boron functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the boron atom can coordinate with various ligands. These interactions can modulate biological pathways and exert effects such as enzyme inhibition or activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane is unique due to its long tetradecyl chain, which imparts distinct hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .
Eigenschaften
CAS-Nummer |
84819-41-0 |
|---|---|
Molekularformel |
C16H33BO3 |
Molekulargewicht |
284.2 g/mol |
IUPAC-Name |
2-hydroxy-4-tetradecyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H33BO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-19-17(18)20-16/h16,18H,2-15H2,1H3 |
InChI-Schlüssel |
FQJYMHXZVHCZPC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(O1)CCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol](/img/structure/B12958139.png)












